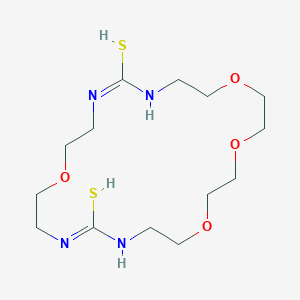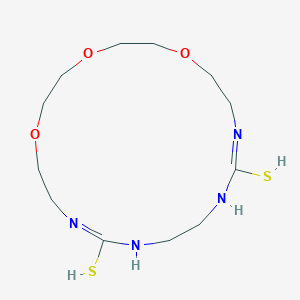
AChE-IN-64
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-4-hydroxychalcone is a derivative of chalcone, a class of organic compounds known for their diverse biological activities. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. They are biosynthesized via the shikimate pathway and are known for their potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .
Preparation Methods
The synthesis of 4’-Bromo-4-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol with a base such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
4’-Bromo-4-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents using reagents like sodium iodide in acetone.
Scientific Research Applications
4’-Bromo-4-hydroxychalcone has been extensively studied for its scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4’-Bromo-4-hydroxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . Additionally, it can induce oxidative stress in cancer cells, leading to apoptosis. The compound also interacts with enzymes such as α-glucosidase, affecting metabolic pathways .
Comparison with Similar Compounds
4’-Bromo-4-hydroxychalcone can be compared with other chalcone derivatives such as:
4’-Hydroxychalcone: Lacks the bromine substituent but shares similar biological activities.
4’-Methoxychalcone: Contains a methoxy group instead of a hydroxyl group, exhibiting different pharmacological properties.
3’-Bromo-4-hydroxychalcone: Similar structure but with the bromine atom at a different position, leading to variations in biological activity.
These comparisons highlight the uniqueness of 4’-Bromo-4-hydroxychalcone in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C15H11BrO2 |
|---|---|
Molecular Weight |
303.15g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+ |
InChI Key |
RJIFZRQOWIRRNC-XCVCLJGOSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


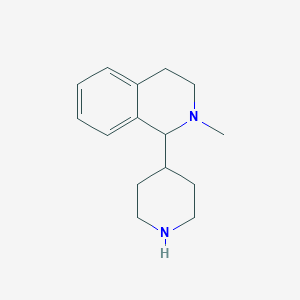
![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)

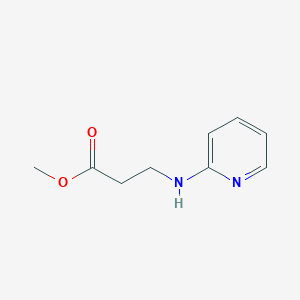
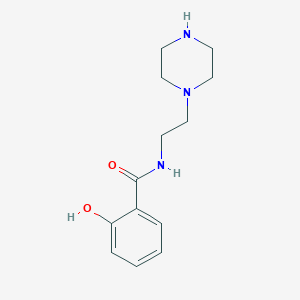
![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
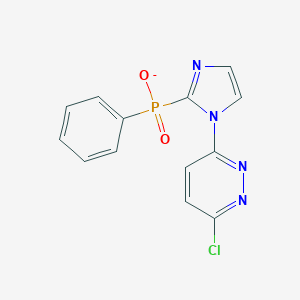
![{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid](/img/structure/B381906.png)
![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
![3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381910.png)
